Adenosine5'-diphosphate,monosodiumsaltdihydrate

概要

説明

Sodium adenosine diphosphate (Adenosine5'-diphosphate,monosodiumsaltdihydrate) is a nucleotide derivative that plays a crucial role in cellular energy transfer. It is involved in various biochemical processes, including energy metabolism and signal transduction. This compound is a key intermediate in the conversion of adenosine triphosphate (ATP) to adenosine monophosphate (AMP), making it essential for maintaining cellular energy balance.

準備方法

Synthetic Routes and Reaction Conditions

Adenosine5'-diphosphate,monosodiumsaltdihydrate can be synthesized through enzymatic reactions involving adenosine triphosphate (ATP) and specific kinases. One common method involves the use of adenosine kinase, which catalyzes the phosphorylation of adenosine to form ADP. This reaction typically occurs under physiological conditions with the presence of magnesium ions as cofactors.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. Yeast cells, such as Saccharomyces cerevisiae, are commonly used to produce nucleotides, including this compound, through fermentation. The cells are cultured in nutrient-rich media, and the nucleotides are extracted and purified using chromatographic techniques.

化学反応の分析

Types of Reactions

Adenosine5'-diphosphate,monosodiumsaltdihydrate undergoes various chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed to adenosine monophosphate (AMP) and inorganic phosphate.

Phosphorylation: It can be phosphorylated to form adenosine triphosphate (ATP) in the presence of specific kinases.

Oxidation-Reduction: this compound can participate in redox reactions, particularly in the electron transport chain during cellular respiration.

Common Reagents and Conditions

Hydrolysis: Typically occurs in aqueous solutions with the presence of water and enzymes such as ATPases.

Phosphorylation: Requires kinases and ATP as a phosphate donor, often in the presence of magnesium ions.

Oxidation-Reduction: Involves electron carriers such as NADH and FADH2 in the mitochondria.

Major Products Formed

Hydrolysis: Produces adenosine monophosphate (AMP) and inorganic phosphate.

Phosphorylation: Produces adenosine triphosphate (ATP).

Oxidation-Reduction: Produces ATP and water as end products of the electron transport chain.

科学的研究の応用

Adenosine5'-diphosphate,monosodiumsaltdihydrate has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzymatic assays to study kinase activity and nucleotide metabolism.

Biology: Plays a crucial role in cellular energy metabolism and signal transduction pathways.

Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders and as a biomarker for cellular energy status.

Industry: Used in the production of nucleotide-based pharmaceuticals and as an additive in energy drinks and supplements.

作用機序

Adenosine5'-diphosphate,monosodiumsaltdihydrate exerts its effects primarily through its role in cellular energy transfer. It acts as an intermediate in the conversion of ATP to AMP, facilitating the release and storage of energy. The molecular targets of this compound include various kinases and ATPases that regulate its phosphorylation and hydrolysis. In the electron transport chain, this compound is involved in the production of ATP through oxidative phosphorylation.

類似化合物との比較

Similar Compounds

Adenosine Triphosphate (ATP): The primary energy carrier in cells, which can be converted to Adenosine5'-diphosphate,monosodiumsaltdihydrate.

Adenosine Monophosphate (AMP): A product of this compound hydrolysis and a precursor for ATP synthesis.

Guanosine Diphosphate (GDP): Another nucleotide involved in energy transfer, similar to this compound but with guanine as the base.

Uniqueness

This compound is unique in its role as an intermediate in the ATP-AMP conversion cycle, making it essential for maintaining cellular energy homeostasis. Its ability to participate in both phosphorylation and hydrolysis reactions distinguishes it from other nucleotides.

生物活性

Adenosine 5'-diphosphate (ADP) is a crucial nucleotide involved in various biological processes, particularly in energy transfer and signal transduction. The monosodium salt form, specifically ADP monosodium salt dihydrate, exhibits significant biological activity that has been the subject of extensive research. This article delves into the biological functions, mechanisms of action, and relevant case studies associated with ADP.

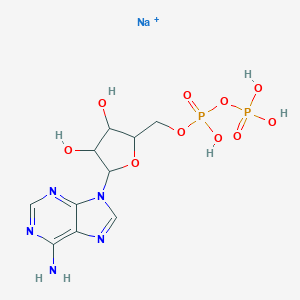

Chemical Structure and Properties

ADP is composed of adenine, ribose, and two phosphate groups. Its chemical formula is , and it has a molecular weight of approximately 427.20 g/mol. The structure can be represented as follows:

Key Properties:

- Solubility: Highly soluble in water (up to 1590 mg/ml) .

- Stability: Stable under physiological pH but can hydrolyze under extreme conditions.

Biological Functions

ADP plays several critical roles in cellular metabolism and signaling:

- Energy Transfer: ADP is a key player in the ATP/ADP cycle, where it is converted to ATP (adenosine triphosphate) via phosphorylation, thus facilitating energy transfer within cells.

- Platelet Activation: ADP acts as a signaling molecule that promotes platelet aggregation, which is vital for blood clotting. It binds to purinergic receptors on platelets, triggering aggregation and secretion of other pro-aggregatory factors .

- Signal Transduction: Beyond its role in energy metabolism, ADP serves as a second messenger in various signaling pathways, influencing processes such as inflammation and immune responses.

ADP's biological activity is mediated through its interaction with specific receptors:

- P2Y Receptors: These G protein-coupled receptors are activated by ADP, leading to intracellular signaling cascades that promote platelet aggregation and vasodilation.

- Purine Nucleotide Receptors: ADP also interacts with other purinergic receptors that modulate various physiological responses including neurotransmission and smooth muscle contraction.

Case Studies

-

Platelet Aggregation Studies:

Research has demonstrated that dietary polyenoic fatty acids can alter the response of cat blood platelets to ADP-induced aggregation. This highlights the influence of dietary components on platelet function and cardiovascular health . -

Inflammatory Response:

A study indicated that ADP plays a role in mediating inflammation through its action on P2Y receptors. Inhibition of these receptors resulted in reduced inflammatory markers in animal models . -

Cardiovascular Health:

Investigations into the role of ADP in coronary blood flow regulation have shown that it is released from red blood cells during hypoxic conditions, acting on vascular smooth muscle to induce vasodilation .

Research Findings

Recent studies have provided insights into the pharmacological potential of ADP:

- Inhibition Studies: Compounds that inhibit ADP receptor signaling have been explored for their potential to reduce thrombotic events in cardiovascular diseases.

- Metabolic Pathways: Research has indicated that alterations in ADP levels can affect metabolic pathways related to energy production and stress responses in cells .

Data Table: Biological Activities of ADP

特性

IUPAC Name |

sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEHFIIOXORNJT-MCDZGGTQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5NaO10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301341117 | |

| Record name | Adenosine 5′-(trihydrogen diphosphate), sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301341117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172-42-5 | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001172425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine 5′-(trihydrogen diphosphate), sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301341117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。